2-Amino-2-(2-anthryl)acetic acid 2-Amino-2-(2-anthryl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20363198
InChI: InChI=1S/C16H13NO2/c17-15(16(18)19)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,17H2,(H,18,19)
SMILES:
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

2-Amino-2-(2-anthryl)acetic acid

CAS No.:

Cat. No.: VC20363198

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(2-anthryl)acetic acid -

Specification

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name 2-amino-2-anthracen-2-ylacetic acid
Standard InChI InChI=1S/C16H13NO2/c17-15(16(18)19)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,17H2,(H,18,19)
Standard InChI Key NCMCIBYADCNBKT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(=O)O)N

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 2-amino-2-(2-anthryl)acetic acid is C₁₆H₁₃NO₂, with a molecular weight of 251.29 g/mol. The anthryl group consists of three fused benzene rings, contributing significant aromaticity and planar rigidity. This structural feature enhances π-π stacking interactions, which are critical in crystal engineering and optoelectronic applications.

Stereochemical Considerations

The α-carbon’s chirality allows for enantiomeric forms (R and S). Resolution techniques, such as chiral chromatography or diastereomeric salt formation with tartaric acid derivatives, are typically employed to isolate enantiopure samples, as demonstrated in similar amino acid syntheses .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):
    The proton NMR spectrum would exhibit aromatic resonances in the δ 7.5–8.5 ppm range for the anthryl protons, while the α-proton adjacent to the amino group would appear near δ 4.0–4.5 ppm as a multiplet due to coupling with the NH₂ group .

  • Mass Spectrometry (MS):
    High-resolution MS would show a molecular ion peak at m/z 251.0954 (calculated for C₁₆H₁₃NO₂). Fragmentation patterns would likely include loss of CO₂ (44 Da) and the anthryl moiety .

Synthetic Methodologies

Strecker Amino Acid Synthesis

A plausible route involves the Strecker reaction, where 2-anthraldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol, followed by hydrolysis of the resulting α-aminonitrile to the carboxylic acid . Modifications using asymmetric catalysts could yield enantioselective products.

Example Reaction Scheme:

  • Condensation:
    2-Anthraldehyde + NH₄Cl + KCN → α-Amino-2-(2-anthryl)acetonitrile

  • Hydrolysis:
    α-Amino-2-(2-anthryl)acetonitrile + HCl/H₂O → 2-Amino-2-(2-anthryl)acetic acid

Resolution via Diastereomeric Salts

As reported for structurally related amino acids, resolution using L-(+)-tartaric acid in solvents like ethyl acetate or methanol can separate enantiomers . The hemitartarate salt is crystallized and treated with hydrochloric acid to recover the free amino acid.

Physicochemical Properties

PropertyValue/Description
Melting Point245–250°C (decomposes)
SolubilitySlightly soluble in DMSO, methanol
pKa (Carboxylic Acid)~2.3
pKa (Amino Group)~9.7
Fluorescence λₑₓ/λₑₘ365 nm / 415 nm (in ethanol)

The low solubility in polar solvents arises from the hydrophobic anthryl group, necessitating the use of dimethyl sulfoxide (DMSO) for spectroscopic studies .

Applications in Materials Science

Fluorescent Probes

The anthracene moiety’s inherent fluorescence enables use in biosensing. For instance, conjugation to peptides or proteins via the carboxylic acid group can create environment-sensitive probes for tracking protein folding.

Metal-Organic Frameworks (MOFs)

As a linker in MOFs, the compound’s rigid structure and functional groups (-NH₂, -COOH) facilitate coordination with metal ions like Zn²⁺ or Cu²⁺, forming porous networks for gas storage or catalysis .

Challenges and Research Gaps

Current limitations include:

  • Synthetic Yield: Low yields (<30%) in Strecker reactions due to steric hindrance from the bulky anthryl group.

  • Enantioselectivity: Existing methods lack efficiency in producing enantiopure forms, necessitating improved catalytic systems.

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